

muvalaplin clinical trial inclusion exclusion criteria

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Compound Focus: Muvalaplin

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Application Notes: Muvalaplin in Clinical Development

Mechanism of Action: **Muvalaplin** is a potent, oral, small-molecule inhibitor that targets the assembly of lipoprotein(a) [1]. It specifically blocks the initial non-covalent interaction between **apolipoprotein(a)** and **apolipoprotein B-100**, preventing the formation of the mature Lp(a) particle without affecting the structurally similar protein plasminogen [2] [3].

Therapeutic Context: Elevated Lp(a) is an independent genetic risk factor for atherosclerotic cardiovascular disease and aortic valve stenosis [3]. With no currently approved pharmacotherapies and existing options like apheresis being invasive and costly, **muvalaplin** represents a promising novel therapeutic approach [1] [3].

KRAKEN Phase 2 Trial Protocol Summary

The following details the design of the phase 2, randomized, double-blind, placebo-controlled KRAKEN trial (NCT05563246) [4] [5] [3].

1. Study Objectives

- **Primary:** Determine the placebo-adjusted percentage change from baseline in Lp(a) molar concentration at week 12.

- **Secondary:** Assess percentage change in apolipoprotein B (ApoB) and high-sensitivity C-reactive protein (hs-CRP), as well as safety and tolerability [4] [3].

2. Participant Eligibility Criteria The trial enrolled 233 participants at high cardiovascular risk with elevated Lp(a) across 43 sites globally [4] [5].

Table 1: Inclusion and Exclusion Criteria

Inclusion Criteria	Exclusion Criteria
≥40 years of age [5] [3]	Uncontrolled diabetes or hypertension [5] [3]
Lp(a) concentration ≥175 nmol/L [4] [3]	eGFR <30 mL/min/1.73 m ² [5] [3]
High CV risk (ASCVD, ischemic stroke, PAD, type 2 diabetes, or familial hypercholesterolemia) [5] [3]	BMI <18.5 or >40 kg/m ² [5] [3]
Stable drug regimen (if on lipid-lowering or hormone therapies) for 4 weeks prior to trial [3]	Any CV event or surgery within the last 3 months [5] [3]

3. Intervention & Dosing Participants were randomized in a 1:2:2:2 ratio to receive either:

- **Placebo** (n=67)
- **Muvalaplin 10 mg** (n=34)
- **Muvalaplin 60 mg** (n=64)
- **Muvalaplin 240 mg** (n=68) The treatment was administered as four oral tablets once daily for 12 weeks [4] [3].

4. Endpoint Assessment & Assays A key feature of the trial was the use of two distinct assays to measure Lp(a), addressing potential overestimation by traditional methods in the presence of the inhibitor [3]:

- **Apolipoprotein(a)-based assay:** A commercial assay measuring molar concentration of total apolipoprotein(a).
- **Intact Lp(a) assay:** A novel assay specifically measuring the molar concentration of intact Lp(a) particles where apolipoprotein(a) is bound to apolipoprotein B [3].

Key Efficacy and Safety Findings

1. Primary Efficacy Outcomes **Muvalaplin** achieved significant, dose-dependent reductions in Lp(a) at 12 weeks [4] [6].

Table 2: Placebo-Adjusted Percentage Change in Lp(a) at Week 12

Dosage	Reduction (Intact Lp(a) Assay)	Reduction (Apo(a)-based Assay)
10 mg/d	47.6% (95% CI, 35.1%-57.7%) [4] [3]	40.4% (95% CI, 28.3%-50.5%) [4] [3]
60 mg/d	81.7% (95% CI, 78.1%-84.6%) [4] [6]	70.0% (95% CI, 65.0%-74.2%) [4] [6]
240 mg/d	85.8% (95% CI, 83.1%-88.0%) [4] [6]	68.9% (95% CI, 63.8%-73.3%) [4] [3]

2. Secondary & Other Outcomes

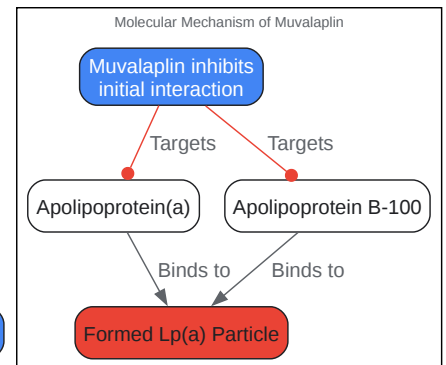
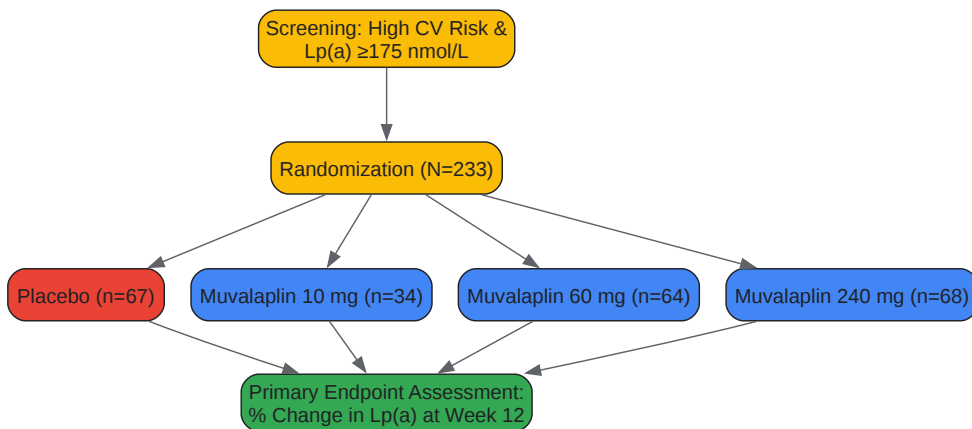
- **Apolipoprotein B:** Dose-dependent reductions were observed: 8.9% (10 mg), 13.1% (60 mg), and 16.1% (240 mg) [4] [6].
- **hs-CRP:** No significant change was observed [4] [3].
- **Goal Attainment:** Using the intact assay, over 95% of participants in the 60 mg and 240 mg groups achieved an Lp(a) level <125 nmol/L [6].

3. Safety & Tolerability

- The incidence of treatment-emergent adverse events was similar between **muvalaplin** and placebo groups across all doses [6] [3].
- No tolerability concerns or clinically significant adverse effects were identified at any dosage [4] [3].
- No deaths were reported in the study [6].

Experimental Workflow and Drug Mechanism

The diagram below illustrates the patient journey through the KRAKEN trial and the molecular mechanism of **muvalaplin**.



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Conclusions and Future Directions

The phase 2 KRAKEN trial demonstrates that 12 weeks of treatment with oral **muvalaplin** effectively and safely reduces Lp(a) levels in a dose-dependent manner in high-risk patients [4] [3]. These promising findings support the advancement of **muvalaplin** into larger phase 3 clinical trials to confirm its efficacy and, crucially, to establish whether this significant Lp(a) lowering translates into a reduced risk of cardiovascular events [1] [3].

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